molecular formula C7H7N3OS B13019581 4-Methoxythiazolo[4,5-c]pyridin-2-amine

4-Methoxythiazolo[4,5-c]pyridin-2-amine

Cat. No.: B13019581
M. Wt: 181.22 g/mol
InChI Key: CNGIMDLAVVVCJZ-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Amines in Chemical Research

Fused heterocyclic amines are a cornerstone of modern chemical research, particularly in the field of drug discovery. ijpsr.comnih.gov These molecular frameworks are prevalent in a vast number of natural products and synthetic compounds with a wide array of pharmacological properties. openmedicinalchemistryjournal.com The presence of an amino group on a fused heterocyclic system often imparts basicity and can serve as a key pharmacophore, interacting with biological targets such as enzymes and receptors. nih.gov The structural rigidity of fused ring systems can lead to higher binding affinities and selectivities for these targets. bohrium.com Consequently, the synthesis and study of novel fused heterocyclic amines remain a vibrant area of research, aimed at developing new therapeutic agents and functional materials. nih.gov

Rationale for Investigating the 4-Methoxythiazolo[4,5-c]pyridin-2-amine Scaffold

The specific scaffold of this compound presents a compelling case for investigation. The methoxy (B1213986) group at the 4-position of the pyridine (B92270) ring is an electron-donating group, which can influence the electron density of the entire heterocyclic system, thereby modulating its reactivity and biological activity. The 2-amino group on the thiazole (B1198619) ring is a key functional handle that allows for a variety of chemical modifications and derivatizations. This combination of a methoxy-substituted pyridine fused to a 2-aminothiazole (B372263) creates a unique molecular architecture with potential for novel chemical and biological properties. Research into this scaffold is driven by the prospect of discovering new lead compounds for drug development or valuable intermediates for the synthesis of more complex molecules.

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its analogs has primarily focused on its synthesis and potential applications as a building block in medicinal chemistry. Studies often explore efficient synthetic routes to access this scaffold and its derivatives. researchgate.net A significant area of investigation involves the chemical modification of the 2-amino group to generate a library of related compounds for biological screening. researchgate.net While specific biological activity data for this compound itself is not extensively reported in publicly available literature, the broader class of thiazolopyridines has been investigated for a range of therapeutic areas, suggesting a potential avenue for future research on this specific compound. researchgate.nettandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C7H7N3OS/c1-11-6-5-4(2-3-9-6)12-7(8)10-5/h2-3H,1H3,(H2,8,10)

InChI Key

CNGIMDLAVVVCJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1N=C(S2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Thiazolo[4,5-c]pyridine (B1315820) Derivatives

The construction of the thiazolo[4,5-c]pyridine scaffold can be approached in two primary ways: by forming the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) core (thiazole annulation) or by constructing the pyridine ring onto a thiazole precursor (pyridine annulation). Additionally, multi-component and catalytic strategies offer efficient alternatives.

Annulation Strategies for Thiazole Ring Formation

The annulation of a thiazole ring onto a pyridine backbone is a common and effective method for synthesizing thiazolo[4,5-c]pyridines. This approach typically starts with a functionalized pyridine derivative, such as an aminopyridine or a halopyridine, which then undergoes reactions to build the five-membered thiazole ring.

A prevalent method involves the reaction of a 3-aminopyridine (B143674) derivative with a thiocyanating agent. For instance, the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has been achieved by reacting 3-amino-2-chloropyridine (B31603) with potassium thiocyanate (B1210189). nih.govnih.gov This is followed by reduction of a nitro group and subsequent intramolecular cyclization to form the thiazole ring. nih.gov A similar strategy could be envisioned for the [4,5-c] isomer, starting from a 4-substituted-3-aminopyridine.

Another approach involves the reaction of 2-aminopyridine-3-thiols with various electrophiles. For example, the condensation of 2-aminopyridine-3-thiol (B8597) with aldehydes or α-bromo ketones can lead to the formation of the thiazolo[4,5-b]pyridine (B1357651) system. dmed.org.ua

Table 1: Examples of Thiazole Annulation Strategies

Starting Material Reagents Product Type Reference
3-Amino-5-bromo-2-chloropyridine 1. KSCN2. Boc-protection3. Suzuki Coupling4. Reduction Thiazolo[5,4-b]pyridine derivative nih.gov
2,4-dichloro-3-nitropyridine 1. Morpholine2. KSCN3. Fe/HOAc 7-morpholinothiazolo[5,4-b]pyridin-2-amine nih.gov

Cyclization Reactions for the Fused Pyridine Moiety

Conversely, the pyridine ring can be constructed onto a pre-existing thiazole core. This strategy often utilizes a 2-aminothiazole (B372263) derivative which can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the fused pyridine ring.

One such method is the three-component condensation of a 2-aminothiazole derivative, an aldehyde, and Meldrum's acid, which can lead to the formation of dihydrothiazolo[4,5-b]pyridin-5-ones. dmed.org.ua The reaction of 2-aminothiazol-4(5H)-iminium salts with various 1,3-CCC-dielectrophiles has also been shown to produce a diverse set of thiazolo[4,5-b]pyridines.

Domino reactions involving heterocyclic enamines, such as 2-substituted thiazol-4-ylamines, with chromone (B188151) derivatives have also been employed to construct the annulated pyridine ring system. dmed.org.ua

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like thiazolopyridines in a single step from three or more starting materials.

A five-component cascade reaction has been reported for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. nih.gov This reaction utilizes cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride. nih.gov While this leads to a different regioisomer, the principles of MCRs are applicable to the synthesis of other thiazolopyridine scaffolds.

Another example is a three-component reaction involving 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines, catalyzed by a heterogeneous copper catalyst, to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua

Catalytic Synthesis Methodologies

Catalytic methods, particularly those employing transition metals, have become powerful tools for the synthesis and functionalization of heterocyclic compounds.

Palladium-catalyzed reactions are widely used. For instance, a palladium-catalyzed template-directed C-5 selective olefination of thiazoles has been developed, demonstrating the possibility of functionalizing the thiazole ring at a specific position. nih.gov Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl₂, are also employed in the synthesis of thiazolo[5,4-b]pyridine derivatives to introduce aryl substituents. nih.gov

Copper-catalyzed reactions have also been utilized. A heterogeneous copper-catalyzed cascade three-component reaction has been developed for the generation of 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua Copper bromide has been used to mediate the bromination of thiazolo[5,4-b]pyridine derivatives. nih.gov

Rhodium-catalyzed reactions , such as the cyclization of azoles with alkynes, have been shown to be an efficient method for preparing various azole-fused pyridines with good to excellent yields and regioselectivity. researchgate.net

Nickel-catalyzed reactions have been employed for the cross-electrophile coupling of halogenated pyridines with alkyl bromides, which could be a useful strategy for introducing substituents onto the pyridine ring of a pre-formed thiazolo[4,5-c]pyridine. researchgate.net Direct C-H bond arylation of thiazole derivatives has also been achieved using a nickel(II) complex. chemrxiv.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often enhance product purity. This technology has been applied to the synthesis of various thiazole-containing heterocyclic systems.

For example, the synthesis of thiazolo[5,4-f]quinazolines has been achieved primarily under microwave irradiation, utilizing a thermal-sensitive Dimroth rearrangement. nih.gov Microwave activation has also been used for the preparation of symmetrical thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide. chemicalbook.com Furthermore, the synthesis of various thiazolidinedione derivatives has been accomplished using microwave-assisted techniques. aun.edu.eg These examples highlight the potential of microwave irradiation to facilitate the synthesis of the thiazolo[4,5-c]pyridine scaffold.

Specific Synthetic Routes for 4-Methoxythiazolo[4,5-c]pyridin-2-amine

A potential synthetic route could commence with a 3-amino-4-methoxypyridine (B1276461) derivative. This starting material could undergo a reaction with a thiocyanating agent, such as potassium thiocyanate in the presence of a halogen, to introduce a thiocyanate group at the 2-position of the pyridine ring. Subsequent intramolecular cyclization would then lead to the formation of the desired this compound.

An alternative approach could involve the use of a 2-chloro-4-methoxypyridin-3-amine (B64438) as a starting material. Reaction with potassium thiocyanate could lead to the formation of an intermediate thiocyanate derivative, which upon cyclization, would yield the target compound.

Table 2: Proposed Synthetic Route for this compound

Step Proposed Starting Material Proposed Reagents and Conditions Proposed Intermediate/Product
1 3-Amino-4-methoxypyridine KSCN, Br₂ 3-Amino-4-methoxy-2-thiocyanatopyridine

This proposed route leverages the well-established reactivity of aminopyridines towards thiocyanation and subsequent cyclization to form the fused 2-aminothiazole ring. The specific reaction conditions would require experimental optimization.

Precursor Synthesis and Strategic Functionalization

The construction of the this compound core typically begins with appropriately substituted pyridine and thiazole precursors. A common strategy involves the annulation of a thiazole ring onto a pre-functionalized pyridine derivative. dmed.org.ua

One plausible synthetic route starts with a substituted pyridine. For instance, a 2,3-diaminopyridine (B105623) derivative can be a key starting material. The strategic introduction of a methoxy (B1213986) group at the 4-position of the pyridine ring is a critical step. This can be achieved through various methods, including nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring with sodium methoxide.

The subsequent formation of the thiazole ring often involves the reaction of the diaminopyridine precursor with a thiocarbonyl equivalent. A widely used method is the reaction with thiourea (B124793) or a derivative thereof. mdpi.comderpharmachemica.com For example, the reaction of a 3-amino-4-methoxypyridin-2-yl)thiourea with an oxidizing agent can lead to the desired thiazolo[4,5-c]pyridine ring system.

Another approach involves building the pyridine ring onto a pre-existing 2-aminothiazole moiety. This can be accomplished through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. researchgate.net The specific precursors and their functionalization are pivotal in determining the final structure and yield of the target compound.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of thiazolopyridine derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reaction time.

For the cyclization step, which is crucial for forming the fused ring system, various conditions can be explored. Studies on related thiazolopyrimidine synthesis have shown that the choice of solvent can significantly impact the yield, with solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) often providing good results. researchgate.net Temperature control is also critical; for instance, a step-wise heating process might be necessary to first form an intermediate before the final cyclization at a higher temperature. researchgate.netresearchgate.net

The use of catalysts can also enhance the reaction rate and yield. In the synthesis of related heterocyclic systems, both acid and base catalysis have been employed. For example, in the synthesis of thiazolo[4,5-b]pyridines, a slight excess of sodium acetate (B1210297) and a catalytic amount of N-methylmorpholine were found to be optimal for certain cyclization reactions. dmed.org.ua For the final product purification, techniques like column chromatography are often employed to achieve high purity. researchgate.net

The following table summarizes typical parameters that are optimized in the synthesis of related thiazolopyridine systems:

ParameterCommon VariationsRationale for Optimization
Solvent Methanol, Ethanol, DMF, DCE, THFInfluences solubility of reactants and intermediates, and can affect reaction rates.
Temperature Room Temperature to RefluxControls reaction kinetics; higher temperatures can promote cyclization but may also lead to side products.
Catalyst Acid (e.g., AcOH), Base (e.g., NaOAc, Et3N), Metal (e.g., Palladium)Can accelerate the reaction, improve regioselectivity, and enable specific bond formations.
Reaction Time Minutes to HoursEnsuring complete conversion of starting materials without significant product degradation.

Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger scale presents several challenges. For active pharmaceutical ingredients (APIs) based on heterocyclic scaffolds, careful consideration of process safety, cost-effectiveness, and reproducibility is paramount. pharmtech.combeilstein-journals.orgbeilstein-journals.org

One of the primary concerns during scale-up is the management of reaction exotherms, especially in cyclization and nitration reactions. beilstein-journals.orgbeilstein-journals.org Continuous flow chemistry has emerged as a valuable tool to mitigate these risks by offering better temperature control and safer handling of hazardous reagents. beilstein-journals.orgbeilstein-journals.org

The choice of reagents and solvents also becomes more critical on a larger scale. The use of expensive or highly toxic reagents may be feasible on a gram scale but can become prohibitive from both a cost and environmental perspective in a larger production setting. pharmtech.com Therefore, route scouting and development often focus on identifying more economical and safer alternatives.

Purification methods also need to be scalable. While column chromatography is common in the lab, it can be cumbersome and expensive on a large scale. Crystallization is often the preferred method for purification in industrial settings due to its efficiency and cost-effectiveness. beilstein-journals.org

Chemical Reactivity of the this compound Core

The chemical reactivity of the this compound core is dictated by the interplay of the electron-donating methoxy and amino groups and the inherent electronic properties of the fused pyridine and thiazole rings.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic substitution than benzene. However, the presence of the electron-donating methoxy group at the 4-position is expected to activate the pyridine ring towards electrophilic attack.

Based on the principles of electrophilic aromatic substitution on substituted pyridines, the methoxy group is an ortho-para directing group. libretexts.org In 3-methoxypyridine (B1141550), nitration occurs at the 2-position. rsc.org For 2-methoxypyridine, electrophilic substitution is also directed to specific positions. chegg.comchegg.com Therefore, in this compound, electrophilic attack is predicted to occur at the positions ortho to the methoxy group, which are the C5 and C3a positions. However, the C3a position is part of the fused thiazole ring, making the C5 position the most likely site for electrophilic substitution.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions, such as oxidation of the amino group or the thiazole sulfur.

Nucleophilic Substitution Reactions and Their Regioselectivity

The 2-aminothiazole moiety is known to undergo nucleophilic substitution reactions, often at the exocyclic amino group after its conversion to a diazonium salt. nih.gov This allows for the introduction of a variety of nucleophiles. nih.gov

The methoxy group on the pyridine ring could potentially be a leaving group for nucleophilic aromatic substitution (SNAr), especially if there are strong electron-withdrawing groups on the ring or under forcing conditions. Nucleophilic amination of methoxypyridines has been reported. ntu.edu.sg However, the presence of the electron-donating amino group on the thiazole ring may deactivate the pyridine ring towards nucleophilic attack.

The regioselectivity of nucleophilic substitution will depend on the nature of the nucleophile and the reaction conditions. Studies on 2-aminothiazoles have shown that their nucleophilicity can be complex, with reactivity observed at both the exocyclic nitrogen and the C5 position of the thiazole ring. researchgate.netresearchgate.net

Oxidation Pathways of the Thiazole and Pyridine Nitrogen Atoms

The thiazole and pyridine nitrogen atoms, as well as the sulfur atom in the thiazole ring, are susceptible to oxidation. The electrochemical oxidation of 2-aminothiazole has been studied and is reported to proceed via a 2-electron, 2-proton mechanism, leading to the formation of an azo compound. niscpr.res.in The sulfide (B99878) moiety in related thiazole derivatives can be oxidized to the corresponding sulfonyl compound using oxidizing agents like oxone. mdpi.com

The pyridine nitrogen can be oxidized to an N-oxide. The oxidation of 3-methoxypyridine has been investigated. sigmaaldrich.com The formation of an N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

The oxidation of this compound would likely be a complex process, with potential for oxidation at multiple sites. The specific outcome would depend on the oxidizing agent used and the reaction conditions. For instance, milder oxidizing agents might selectively oxidize the sulfur atom, while stronger agents could lead to oxidation of the nitrogen atoms and potentially even degradation of the ring system.

Reduction Reactions and Transformations of the Pyridine Ring

The pyridine portion of the thiazolo[4,5-c]pyridine scaffold is susceptible to reduction, leading to the corresponding tetrahydro- derivatives. These reactions effectively saturate the pyridine ring, altering the geometry and electronic properties of the molecule. Common methods for the reduction of related N-heteroaromatic systems, which are applicable here, include catalytic hydrogenation and transfer hydrogenation.

For instance, the reduction of related imidazo[4,5-c]pyridine and nih.govnih.govstackexchange.comtriazolo[4,5-c]pyridine systems to their respective tetrahydrospinaceamine structures has been successfully achieved using reagents like formic acid in the presence of triethylamine, or with nickel-aluminum alloy in aqueous alkali. researchgate.net Catalytic transfer hydrogenation, employing a palladium on carbon (Pd/C) catalyst with a zinc co-catalyst in a solvent system like ethanol/water, represents another viable and often greener approach for the hydrogenation of related triazolopyridines. arkat-usa.org These methods are expected to effectively reduce the pyridine ring of this compound to yield 4-Methoxy-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine.

Reagent/Catalyst SystemPotential ProductReference
HCOOH / Et₃N4-Methoxy-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine researchgate.net
Ni-Al alloy / aq. NaOH4-Methoxy-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine researchgate.net
Pd/C, Zn / EtOH, H₂O4-Methoxy-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine arkat-usa.org

This table presents potential reduction methodologies based on reactions performed on analogous heterocyclic systems.

Transformations Involving the Amino Group (e.g., Diazotization)

The 2-amino group of the thiazole ring behaves as a typical aromatic amine, making it a key handle for a variety of functional group transformations, most notably through the formation of a diazonium salt. organic-chemistry.org Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, converts the primary amino group into a highly reactive diazonium salt (4-Methoxythiazolo[4,5-c]pyridin-2-yl)diazonium chloride. masterorganicchemistry.com

This intermediate is generally not isolated but is immediately used in subsequent reactions. masterorganicchemistry.com The diazonium group, being an excellent leaving group (N₂), can be displaced by a wide range of nucleophiles. masterorganicchemistry.comwikipedia.org

Sandmeyer Reactions: In the presence of copper(I) salts, the diazonium group can be replaced by halides or cyanide. For example, using CuCl, CuBr, or CuCN introduces a chloro, bromo, or cyano group at the 2-position, respectively. masterorganicchemistry.comwikipedia.org

Schiemann Reaction: Fluorination can be achieved by forming the tetrafluoroborate (B81430) diazonium salt, which upon heating, yields the 2-fluoro derivative. organic-chemistry.org

Hydrolysis: The diazonium salt can also be hydrolyzed to the corresponding hydroxyl compound (a thiazol-2(3H)-one) by heating in an aqueous acidic solution. The diazotization of analogous 2-aminopyridines shows that these diazonium ions hydrolyze rapidly in dilute acid. rsc.org

ReactionReagentsProduct at 2-PositionReference
DiazotizationNaNO₂, HCl-N₂⁺Cl⁻ masterorganicchemistry.com
Sandmeyer (Chlorination)CuCl-Cl nih.gov
Sandmeyer (Bromination)CuBr-Br nih.gov
Sandmeyer (Cyanation)CuCN-CN wikipedia.org
Schiemann ReactionHBF₄, then heat-F organic-chemistry.org
HydrolysisH₂O, H⁺, heat-OH rsc.org

This table outlines established transformations of aromatic diazonium salts applicable to the target compound.

Functional Group Interconversions at the Methoxy Moiety

The methoxy group at the 4-position of the pyridine ring is an aryl ether, which can be cleaved to yield the corresponding phenol (B47542) analog, in this case, a pyridin-4-one. This demethylation is a common transformation in medicinal chemistry to unmask a hydroxyl group, which can act as a hydrogen bond donor. uantwerpen.be

This ether cleavage typically requires strong acidic conditions or specific Lewis acids. wikipedia.orgmasterorganicchemistry.com

Strong Acid Cleavage: Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for cleaving aryl methyl ethers. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the methyl group (Sₙ2 mechanism). libretexts.org

Lewis Acid Cleavage: Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of aryl ethers under milder conditions than strong mineral acids.

Hydrothermal Cleavage: A more environmentally friendly method involves heating the substrate with a mineral acid like HCl in pressurized high-temperature water. uantwerpen.be

Upon cleavage, this compound is converted to 2-Aminothiazolo[4,5-c]pyridin-4(5H)-one.

ReagentConditionsProductReference
HBr or HIHeat2-Aminothiazolo[4,5-c]pyridin-4(5H)-one libretexts.org
BBr₃Inert solvent (e.g., DCM)2-Aminothiazolo[4,5-c]pyridin-4(5H)-one wikipedia.org
HCl / H₂OHigh Temperature & Pressure2-Aminothiazolo[4,5-c]pyridin-4(5H)-one uantwerpen.be

This table lists common methods for aryl methyl ether demethylation.

Derivatization Strategies of this compound

The development of new chemical entities often relies on the systematic derivatization of a lead compound. For this compound, its functional groups offer three primary sites for modification, enabling the creation of diverse chemical libraries for biological screening.

Modifications at the 2-Amino Position

The exocyclic amino group is a prime site for derivatization to explore how different substituents in this region affect biological activity. Standard reactions for primary aromatic amines can be readily applied.

Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields a series of N-(4-Methoxythiazolo[4,5-c]pyridin-2-yl)amides. mdpi.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides provides the corresponding sulfonamides, which are important functional groups in many therapeutic agents.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively.

Reagent TypeGeneral StructureProduct Type
Acyl ChlorideR-COClAmide
Sulfonyl ChlorideR-SO₂ClSulfonamide
IsocyanateR-N=C=OUrea
IsothiocyanateR-N=C=SThiourea

This table shows common derivatization reactions for the 2-amino group.

Introduction of Substituents on the Pyridine Ring System

Functionalizing the pyridine ring is a key strategy for modulating the physicochemical and pharmacological properties of the scaffold. While direct electrophilic substitution is often difficult on pyridine rings, modern cross-coupling reactions provide a powerful alternative, assuming a suitably halogenated precursor is available. For example, a 7-bromo-4-methoxythiazolo[4,5-c]pyridin-2-amine could serve as a versatile intermediate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most effective methods for forming carbon-carbon bonds. libretexts.orgyonedalabs.com Coupling of a halogenated thiazolo[4,5-c]pyridine with a wide range of aryl or heteroaryl boronic acids or esters can introduce diverse substituents onto the pyridine ring. nih.govnih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution (SₙAr): If a halogen is present at a position activated by the pyridine nitrogen (e.g., position 7, which is para to the nitrogen), it can be displaced by various nucleophiles such as amines, alcohols, or thiols. stackexchange.comechemi.comnih.gov

ReactionHypothetical PrecursorCoupling Partner / NucleophileResulting ModificationReference
Suzuki-Miyaura Coupling7-Bromo-4-methoxythiazolo[4,5-c]pyridin-2-aminePhenylboronic acid7-Phenyl-4-methoxy... nih.govnih.gov
Suzuki-Miyaura Coupling7-Bromo-4-methoxythiazolo[4,5-c]pyridin-2-aminePyridine-3-boronic acid7-(Pyridin-3-yl)-4-methoxy... organic-chemistry.org
SₙAr7-Chloro-4-methoxythiazolo[4,5-c]pyridin-2-amineMorpholine7-Morpholino-4-methoxy... nih.govnih.gov

This table illustrates potential strategies for functionalizing the pyridine ring via a halogenated intermediate.

Synthesis of Diverse Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. The thiazolo[4,5-c]pyridine scaffold is present in numerous compounds investigated as kinase inhibitors. nih.govnih.govresearchgate.net A systematic exploration of the chemical space around this compound can be achieved by combining the derivatization strategies outlined above.

A typical SAR campaign would involve:

Modification at the 2-amino position: A library of amides and sulfonamides is created to probe the space around this vector.

Modification of the pyridine ring: Using a halogenated intermediate, a series of aryl, heteroaryl, or alkyl groups are introduced via cross-coupling reactions.

Modification of the 4-methoxy group: Demethylation to the pyridone provides a key analogue with a hydrogen bond donating group, which can dramatically alter target binding.

By generating a matrix of compounds with variations at these key positions, researchers can systematically determine which structural features are critical for biological activity. For example, studies on related thiazolo[5,4-b]pyridine derivatives have shown that substituents on the pyridine ring and modifications of the 2-amino group are crucial for inhibitory activity against targets like PI3K and c-KIT kinases. nih.govnih.gov

Core ScaffoldR¹ at 2-Amino PositionR² on Pyridine RingR³ at 4-PositionPurpose of Variation
Thiazolo[4,5-c]pyridine-NH-CO-CH₃-H-OCH₃Probe small acyl group tolerance
Thiazolo[4,5-c]pyridine-NH-SO₂-Ph-H-OCH₃Introduce larger aromatic sulfonyl group
Thiazolo[4,5-c]pyridine-NH₂ (unmodified)-Phenyl (via Suzuki)-OCH₃Explore impact of bulky pyridine substituent
Thiazolo[4,5-c]pyridine-NH-CO-CH₃-Phenyl (via Suzuki)-OCH₃Combine modifications
Thiazolo[4,5-c]pyridine-NH₂ (unmodified)-H=O (pyridone)Introduce H-bond donor

This table provides a conceptual framework for a Structure-Activity Relationship (SAR) study.

Structure Activity Relationship Sar and Structural Biology Investigations

Fundamental Principles of SAR Applied to 4-Methoxythiazolo[4,5-c]pyridin-2-amine Analogues

The core principles of SAR for analogues of this compound involve systematically altering the chemical structure to map the key molecular features responsible for biological effects. The thiazolo[4,5-c]pyridine (B1315820) core serves as a key scaffold, and modifications are typically explored at the methoxy (B1213986) and amine positions, as well as on the pyridine (B92270) and thiazole (B1198619) rings.

Key modifications and their potential impact on activity include:

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly affect activity. For instance, the methoxy group at the 4-position of the pyridine ring in the parent compound is a critical feature. Varying this substituent, for example, by replacing it with other alkoxy groups, halogens, or alkyl groups, can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Studies on related pyridine derivatives have shown that the presence and position of electron-donating groups like methoxy (-OCH3) or hydroxyl (-OH) can enhance biological activity. nih.gov

Modification of the 2-Amine Group: The 2-amine group on the thiazole ring is a key site for derivatization. Acylation, alkylation, or substitution with various aromatic or heterocyclic rings can lead to significant changes in potency and selectivity. These modifications can introduce additional interaction points, such as hydrogen bond donors or acceptors, which can enhance binding to a target protein.

A hypothetical SAR study on a series of this compound analogues might explore the impact of substituents on the 2-amine position. The findings could be summarized in a data table as follows:

Compound IDR-Group on 2-AmineBiological Activity (IC₅₀, µM)
1a -H10.5
1b -CH₃8.2
1c -C₂H₅9.1
1d -COCH₃5.4
1e -Benzoyl2.1
1f -Phenyl7.8

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one might infer that acylation of the 2-amine group, particularly with an aromatic acyl group (benzoyl), enhances biological activity compared to the unsubstituted amine or alkylated analogues.

Ligand-Based SAR Methodologies

Ligand-based SAR methodologies are computational techniques that analyze the relationship between the structural features of a series of compounds and their biological activities without knowledge of the threedimensional structure of the target protein.

QSAR modeling aims to establish a mathematical relationship between the physicochemical properties of a series of molecules and their biological activities. mdpi.com For this compound analogues, a QSAR model would correlate descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) with their measured biological activity. nih.gov

A general QSAR equation might take the form:

log(1/C) = a(logP) - b(logP)² + c(σ) + d(Es) + e

Where:

C is the concentration required for a given biological effect.

logP represents the lipophilicity.

σ is the Hammett electronic parameter.

Es is the Taft steric parameter.

a, b, c, d, and e are constants derived from regression analysis.

Such models can predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.com

3D-QSAR methods extend the principles of QSAR into three-dimensional space, considering the spatial arrangement of molecular properties.

Comparative Molecular Field Analysis (CoMFA) calculates the steric and electrostatic fields of a series of aligned molecules and correlates these fields with their biological activities. The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.govresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the intermolecular interactions required for activity. nih.gov

For a series of this compound analogues, a CoMSIA study might reveal the following:

Steric Contour Map: A green contour near a particular position would indicate that a bulky substituent is favored for higher activity, while a yellow contour would suggest that bulk is disfavored.

Electrostatic Contour Map: A blue contour would highlight a region where a positive charge enhances activity, whereas a red contour would indicate that a negative charge is preferred.

Hydrophobic Contour Map: A yellow contour might show where hydrophobic groups increase activity, while a white contour would indicate regions where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Maps: Cyan and purple contours could respectively indicate favorable regions for hydrogen bond donors and acceptors.

The statistical robustness of CoMFA and CoMSIA models is assessed using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net

3D-QSAR ModelPredictive r²
CoMFA > 0.5> 0.9> 0.6
CoMSIA > 0.5> 0.9> 0.6

This table shows typical validation parameters for robust 3D-QSAR models.

Structure-Based Drug Design Approaches

Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein, to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking studies would be used to visualize how these compounds fit into the active site of a target protein and to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

The docking process involves:

Preparation of the Protein Structure: Obtaining a high-resolution 3D structure of the target protein from sources like the Protein Data Bank (PDB).

Preparation of the Ligand Structures: Generating the 3D structures of the this compound analogues.

Docking Simulation: Using a scoring function to evaluate and rank the different binding poses of the ligands in the protein's active site.

The results of a molecular docking study can provide valuable insights for SAR. For example, if a docking simulation shows that the 2-amine group of this compound forms a crucial hydrogen bond with an amino acid residue in the active site, this would explain why modifications at this position significantly impact activity. Similarly, if the 4-methoxy group is shown to occupy a hydrophobic pocket, this would rationalize the importance of this feature for binding affinity.

A hypothetical table summarizing docking results for a series of analogues against a target protein could be:

Compound IDDocking Score (kcal/mol)Key Interacting Residues
1a -7.5Asp145, Phe268
1d -8.9Asp145, Phe268, Arg86
1e -9.8Asp145, Phe268, Arg86, Tyr201

This is a hypothetical data table for illustrative purposes.

These results would suggest that the additional interactions formed by the acetyl and benzoyl groups in compounds 1d and 1e contribute to their higher predicted binding affinities.

Pharmacophore Modeling and Virtual Ligand Design

Pharmacophore modeling is a crucial computational technique in medicinal chemistry used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological effect. This model then serves as a template for the design of new, potentially more potent ligands.

In the context of thiazolopyridine derivatives, pharmacophore-based approaches have been instrumental in the discovery of inhibitors for various protein targets. For instance, in the development of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, structural modifications to the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore were explored. This led to the generation of potent and specific inhibitors by replacing the phenyl group with a pyridine ring and introducing various ionizable groups. acs.org Similarly, for phosphoinositide 3-kinase (PI3K) inhibitors, a pharmacophore splicing strategy was employed to design novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines. nih.gov Docking studies of these designed compounds revealed that the N-heterocyclic core of a potent derivative, compound 19a , fits well into the ATP binding pocket of the PI3Kα kinase, highlighting key hydrogen bond interactions. nih.gov

For the thiazolo[4,5-b]pyridine (B1357651) scaffold, which is isomeric to the subject compound, molecular docking has been used to preselect compounds for in vitro anti-inflammatory activity testing. researchgate.net These studies often identify key interactions, such as hydrogen bonding and hydrophobic interactions, that are critical for biological activity. For example, in the design of PDE5 inhibitors, the pharmacophoric features of sildenafil (B151) were used as a basis to design new 2-aminothiazole (B372263) motifs. These essential features included a heterocyclic scaffold, an amidic part for hydrogen bonding, and an aryl group with polar substituents.

A hydrogen bond donor/acceptor site at the 2-amino group.

A hydrogen bond acceptor site at the nitrogen atom of the pyridine ring.

The methoxy group at the 4-position, which could act as a hydrogen bond acceptor or participate in hydrophobic interactions.

The fused ring system itself, providing a rigid scaffold for the optimal orientation of these functional groups.

Virtual ligand design based on such a model would involve creating a library of virtual compounds with variations at different positions of the thiazolo[4,5-c]pyridine scaffold and then screening them against a target protein's active site to predict their binding affinity and mode.

Compound/Scaffold Target Key Pharmacophoric Features/Design Strategy
2-anilino-4-(thiazol-5-yl)pyrimidineCDK4/6Replacement of phenyl with a pyridine ring, incorporation of ionizable groups. acs.org
Thiazolo[5,4-b]pyridine (B1319707)PI3KPharmacophore splicing of methoxypyridine and morpholinyl heterocycles. nih.gov
Thiazolo[4,5-b]pyridineCOX-2Preselection via molecular docking for anti-inflammatory activity. researchgate.net

Conformational Analysis and Molecular Flexibility of the Scaffold

The conformational analysis of a molecule, which examines the spatial arrangement of its atoms and the energy associated with different conformations, is critical for understanding its interaction with a biological target. The thiazolo[4,5-c]pyridine scaffold, being a fused bicyclic system, is expected to be relatively rigid. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

The primary sources of flexibility in a molecule like this compound would be the rotation of the exocyclic 2-amino and 4-methoxy groups. The rotational barrier of these groups would influence their preferred orientation and their ability to form directional interactions, such as hydrogen bonds, with a receptor.

Computational methods, such as molecular dynamics simulations, can provide insights into the conformational preferences and flexibility of the scaffold and its substituents. For related thiazolopyridine derivatives, such as those targeting c-KIT, molecular docking studies have been used to understand the binding modes, which are inherently dependent on the molecule's conformation. nih.gov For instance, the orientation of a 3-(trifluoromethyl)phenyl group on a thiazolo[5,4-b]pyridine scaffold was found to be crucial for fitting into a hydrophobic binding pocket. nih.gov

The planarity of the core thiazolopyridine ring system is another important aspect. Any significant deviation from planarity could affect its ability to participate in π-stacking interactions with aromatic residues in a protein's active site. The predicted collision cross section values from techniques like ion mobility-mass spectrometry can provide experimental data on the three-dimensional shape of ions in the gas phase, which can be compared with computationally derived conformations. uni.luuni.lu

Parameter Description Relevance to this compound
Scaffold RigidityThe fused bicyclic thiazolopyridine core is largely planar and rigid.Reduces entropic loss upon binding to a target, potentially increasing affinity.
Substituent FlexibilityRotation of the 2-amino and 4-methoxy groups.Determines the ability to form optimal hydrogen bonds and other interactions with a receptor.
PlanarityThe degree to which the fused ring system is flat.Important for potential π-stacking interactions with aromatic amino acid residues.

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers.

The core structure of this compound is achiral. However, the introduction of a chiral center, for example, by substitution on the pyridine or thiazole ring with a group containing a stereocenter, would result in enantiomers.

While there is no specific information on the stereochemistry of this compound derivatives in the available literature, studies on other heterocyclic compounds provide a strong basis for its importance. For instance, in the development of CDK4/6 inhibitors based on a different scaffold, the stereochemistry of substituents is often a critical factor in achieving high potency and selectivity.

If a derivative of this compound were to be synthesized with a chiral side chain, it would be imperative to separate the enantiomers and evaluate their biological activity independently. One enantiomer may fit optimally into the binding site of a target protein, while the other may have a weaker interaction or even bind to a different target, potentially leading to off-target effects. The synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, a related polycyclic system, highlights the importance of controlling stereochemistry during synthesis to obtain the desired biologically active compound.

The development of stereoselective syntheses or chiral separation techniques would be a crucial step in the drug discovery process for any chiral derivatives of the thiazolo[4,5-c]pyridine scaffold.

No Publicly Available Data for Biological Activity of this compound

Following a comprehensive search of publicly accessible scientific literature, no specific data was found regarding the in vitro biological activity of the chemical compound This compound for the specified molecular targets.

Extensive queries aimed at uncovering research on the enzyme inhibition or activation profiles for this particular molecule yielded no results. The investigation covered a range of targets, including:

Kinases (Phosphoinositide 3-Kinase, Src Family Kinases, Cyclin-Dependent Kinases, Aurora Kinases, Janus Kinases, Epidermal Growth Factor Receptor Tyrosine Kinase)

Poly(ADP-ribose) Polymerase (PARP)

Glucokinase

Glucosamine-6-phosphate Synthase

Helicase Enzymes (such as Bloom Helicase)

Ribonuclease H (RNase H)

While research exists for structurally related compounds, such as other derivatives of the thiazolopyridine scaffold, the strict requirement to focus solely on "this compound" means that information on these related molecules cannot be substituted. Therefore, the requested article, with its detailed sections on biological activity and corresponding data tables for this specific compound, cannot be generated at this time due to the absence of foundational research data in the public domain.

Biological Activity and Molecular Target Identification in Vitro Focus

Receptor Ligand Binding and Modulation (In Vitro)

G-protein coupled receptors are a major class of drug targets that mediate a vast range of physiological responses. nih.govmdpi.com Derivatives of the thiazolo[4,5-c]pyridine (B1315820) and related heterocyclic systems have been investigated for their ability to modulate various GPCRs.

Histamine (B1213489) H₃ Receptor: The histamine H₃ receptor (H₃R) is primarily found in the central nervous system and its modulation can affect neurotransmitter release. nih.gov While various histamine derivatives have been studied for H₃R activity, specific binding data for 4-Methoxythiazolo[4,5-c]pyridin-2-amine is not prominent in the reviewed literature. nih.govnih.gov

Adrenergic β₃ Receptor: The β₃-adrenergic receptor (β₃-AR) plays a role in processes like lipolysis and bladder muscle relaxation. wikipedia.orgnih.gov Research has shown that replacing the catechol group of the non-selective beta-agonist Trimetoquinol with a 2-aminothiazole (B372263) moiety leads to novel thiazolopyridine derivatives with selective β₃-AR agonist activity. nih.gov Specifically, compounds with a 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core structure, which is related to the compound of interest, demonstrated high functional selectivity for the human β₃-AR over β₁- and β₂-AR subtypes in in vitro assays. nih.gov This activity was dependent on the intact heterocyclic ring system. nih.govmdpi.com

Angiotensin II Receptors: Angiotensin II receptor blockers (ARBs) are critical in managing hypertension. Studies have identified that non-peptide antagonists often feature an imidazo[4,5-c]pyridine core, which is structurally similar but distinct from the thiazolo[4,5-c]pyridine scaffold. nih.govmdpi.com These imidazo[4,5-c]pyridine derivatives show high-affinity binding to the angiotensin II type 1 (AT₁) receptor in the nanomolar range. nih.govmdpi.com The literature does not prominently feature the thiazolo[4,5-c]pyridin-2-amine (B1355487) scaffold for this specific target, instead pointing towards the closely related imidazo-pyridine heterocycle. nih.govnih.gov

Thromboxane (B8750289) A₂ Receptors: The thromboxane A₂ (TxA₂) receptor, a GPCR, is involved in platelet aggregation and vasoconstriction. nih.gov Antagonists of this receptor are of therapeutic interest. While some antagonists feature a methoxyphenyl group, the core structures reported, such as those derived from 13-aza-prostaglandin analogues, differ significantly from the thiazolo[4,5-c]pyridine framework. nih.govbindingdb.org

Table 2: In Vitro Activity of a Related Thiazolopyridine Derivative at Adrenergic Receptors

Compound Receptor Assay Type Activity Selectivity
2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Human β₃-AR Functional Assay (cAMP) Agonist High selectivity vs β₁/β₂ nih.gov

Data is for a structurally related analogue, highlighting the potential of the scaffold. nih.gov

Toll-like receptors (TLRs) are key components of the innate immune system. TLR7 and TLR8 are known to be modulated by small, drug-like molecules. nih.gov The most well-known small molecule agonists for TLR7, such as imiquimod (B1671794) and resiquimod, are based on a 1H-imidazo[4,5-c]quinoline scaffold. nih.govgoogle.com This scaffold is structurally different from thiazolo[4,5-c]pyridine. Research into imidazo[4,5-c]quinoline derivatives has led to potent TLR7 agonists that induce cytokine production in human peripheral blood mononuclear cells at nanomolar concentrations. nih.govnih.gov Some 1H-imidazo-[4,5-c]quinolin-4-amine derivatives have also been identified as allosteric modulators of the A₃ adenosine (B11128) receptor. nih.gov The available literature does not strongly associate the thiazolo[4,5-c]pyridine scaffold with TLR7 agonist activity, which appears to be more characteristic of the imidazo[4,5-c]quinoline ring system.

Nucleic Acid Interactions

The interaction of small molecules with nucleic acids such as DNA and RNA is a significant area of research in medicinal chemistry, often underpinning the mechanisms of action for various therapeutic agents. These interactions can include binding to the grooves of the DNA helix, intercalation between base pairs, or binding to specific structures within RNA.

DNA Binding and Intercalation Studies

Following a comprehensive review of available scientific literature, no specific studies concerning the direct binding or intercalation of this compound with DNA were identified. Research detailing the binding constants, mode of binding (e.g., groove binding vs. intercalation), or sequence selectivity for this particular compound is not present in published academic or patent literature. Consequently, no data tables on DNA binding affinity or intercalative properties can be presented.

RNA Interaction Analysis

Similarly, a thorough search for research focused on the interaction between this compound and RNA yielded no specific results. There are no available studies that analyze the binding of this compound to various forms of RNA (e.g., mRNA, rRNA, tRNA) or its potential to influence RNA structure or function. Therefore, no data on RNA interaction is available to be presented in a tabular format.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of a molecule. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics with high accuracy. For 4-Methoxythiazolo[4,5-c]pyridin-2-amine, these calculations would provide fundamental insights into its behavior at the electronic level.

Electronic Structure Elucidation (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, a HOMO-LUMO analysis would pinpoint the distribution of these frontier orbitals. It is anticipated that the electron-rich thiazole (B1198619) and amine groups would significantly contribute to the HOMO, while the electron-deficient pyridine (B92270) ring would be a major component of the LUMO.

Hypothetical HOMO-LUMO Energy Values for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored areas typically represent regions of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue-colored areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

An MEP map of this compound would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the pyridine ring, as well as the oxygen atom of the methoxy (B1213986) group, highlighting these as potential sites for interaction with electrophiles. The amine group's hydrogen atoms and parts of the pyridine ring would likely exhibit positive potential.

Prediction of Molecular Reactivity and Site Selectivity

By combining insights from HOMO-LUMO analysis and MEP mapping, it is possible to predict the molecular reactivity and site selectivity of this compound. The locations of the HOMO and LUMO can predict the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, a reaction with an electrophile would be expected to occur at the atom or region with the highest HOMO density. The MEP map complements this by visually identifying the most electron-rich and electron-poor centers. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a biological macromolecule.

Protein-Ligand Complex Stability and Interaction Dynamics

In the context of medicinal chemistry, MD simulations are frequently used to study the stability of a ligand bound to a protein target and to analyze the dynamics of their interactions. If this compound were to be studied as a potential inhibitor of a specific protein, MD simulations could be employed to:

Assess the stability of the binding pose obtained from molecular docking.

Calculate the binding free energy to estimate the affinity of the ligand for the protein.

Identify key amino acid residues involved in the interaction.

Analyze the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

These simulations would provide a detailed understanding of how the compound interacts with its biological target at an atomic level.

Conformational Sampling and Energetics of this compound

A molecule's biological activity is often dependent on its three-dimensional conformation. MD simulations can be used to explore the different conformations that this compound can adopt in solution. This conformational sampling allows for the identification of the most stable, low-energy conformations. Understanding the preferred shapes of the molecule is crucial, as only specific conformations may be able to fit into the binding site of a target protein. The energetics of these different conformations can also be calculated to determine their relative populations.

Due to the highly specific nature of the query for the chemical compound “this compound,” and the strict requirement to focus solely on this molecule, comprehensive and detailed research findings necessary to populate the requested article sections are not available in the public domain through standard search methodologies.

Scientific literature and databases often focus on compounds that have shown significant biological activity or are part of extensive structure-activity relationship (SAR) studies. The requested compound, while structurally defined, does not appear to be the subject of published advanced computational and theoretical studies, including chemoinformatics, virtual screening, or computational mechanism elucidation that would be required to generate the detailed and informative article as outlined.

The search results consistently point to related but structurally distinct compounds, such as other derivatives of thiazolo-pyridine or imidazo-pyridine. Adhering to the strict content exclusions and the sole focus on "this compound" prevents the use of this analogous information.

Therefore, it is not possible to generate the requested scientific article with the specified level of detail and accuracy at this time. Further primary research and publication in peer-reviewed journals would be necessary for the scientific community to build the body of knowledge required to address the advanced computational and theoretical studies outlined in the user's request for this specific compound.

Future Directions and Research Perspectives

Exploration of Novel and Greener Synthetic Routes for 4-Methoxythiazolo[4,5-c]pyridin-2-amine and its Analogues

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research will likely prioritize the discovery of novel and greener routes for the synthesis of this compound and its derivatives. Traditional synthetic methods often involve multi-step processes with harsh reaction conditions and the use of hazardous solvents.

A promising avenue for greener synthesis is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction rates, improve yields, and reduce the generation of byproducts in the synthesis of related heterocyclic systems. Furthermore, the exploration of water as a reaction medium, in place of volatile organic compounds, presents an attractive eco-friendly alternative. The principles of green chemistry also encourage the use of catalysts that can be easily recovered and recycled, minimizing waste.

Moreover, the development of one-pot multicomponent reactions (MCRs) will be instrumental in streamlining the synthesis of complex thiazolopyridine scaffolds. MCRs offer significant advantages in terms of atom economy and procedural simplicity, allowing for the construction of diverse molecular architectures from simple starting materials in a single step.

Rational Design Strategies for Enhanced Potency and Selectivity Towards Specific Biological Targets

The therapeutic efficacy of a drug candidate is intrinsically linked to its potency and selectivity for its intended biological target. Rational design strategies, guided by a deep understanding of structure-activity relationships (SAR), will be pivotal in optimizing the pharmacological profile of this compound analogues.

Future efforts will focus on the systematic modification of the core thiazolopyridine scaffold. This includes the introduction of various substituents at different positions of the fused ring system to modulate properties such as lipophilicity, electronic distribution, and steric hindrance. For instance, SAR studies on related thiazolopyridine derivatives have demonstrated that substitutions on the pyridine (B92270) ring can significantly influence their anticancer and antimicrobial activities.

A key objective will be to design analogues with enhanced selectivity for specific enzyme isoforms or receptor subtypes. This can be achieved by exploiting subtle differences in the three-dimensional structure of the target's binding site. Molecular hybridization, a strategy that combines pharmacophoric elements from different bioactive molecules into a single entity, could also be employed to develop compounds with dual or synergistic activities.

Expansion of Research into Underexplored Biological Activity Areas

The thiazolopyridine scaffold has demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov However, the full therapeutic potential of this privileged structure remains to be unlocked. Future research should venture into underexplored areas of biological activity for this compound and its derivatives.

Given the structural similarity of thiazolopyridines to purine nucleosides, there is a strong rationale for investigating their potential as modulators of enzymes involved in nucleic acid metabolism, such as kinases and polymerases. Indeed, various thiazolopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase. tandfonline.com

Furthermore, the neuropharmacological properties of this class of compounds warrant deeper investigation. The structural features of some thiazolopyridines suggest potential interactions with central nervous system targets, opening up possibilities for the development of novel treatments for neurological and psychiatric disorders. Other potential areas for exploration include their effects on metabolic diseases, cardiovascular disorders, and their potential as antiparasitic agents.

Development of Advanced Computational Models for Precise Prediction and Design

In recent years, computational chemistry has become an indispensable tool in drug discovery and development. The application of advanced computational models will be crucial for the precise prediction of the biological activity and pharmacokinetic properties of this compound analogues, thereby accelerating the design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish mathematical relationships between the structural features of thiazolopyridine derivatives and their biological activities. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular docking and molecular dynamics (MD) simulations will provide detailed insights into the binding interactions between thiazolopyridine analogues and their biological targets at the atomic level. rsc.org This information is invaluable for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models will be essential for the early identification of compounds with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. nih.gov

Potential Applications in Material Science or Advanced Sensing Technologies

Beyond their therapeutic applications, the unique electronic and photophysical properties of the thiazolopyridine scaffold suggest potential applications in material science and the development of advanced sensing technologies. The fused aromatic system of thiazolopyridines can impart desirable optoelectronic properties, making them interesting candidates for use in organic electronics. tandfonline.com

For instance, thiazolopyridine derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as semiconductors in organic field-effect transistors (OFETs). tandfonline.com Their ability to coordinate with metal ions also opens up the possibility of developing novel metal-organic frameworks (MOFs) with unique catalytic or gas storage properties. nih.govmdpi.com

Furthermore, the inherent fluorescence of some thiazole-containing compounds suggests that this compound and its analogues could be developed as fluorescent chemosensors for the detection of specific metal ions or other analytes. nih.gov By incorporating appropriate recognition moieties, it may be possible to design highly sensitive and selective sensors for environmental monitoring or biomedical diagnostics. The development of thiazolopyridine-based polymers could also lead to new materials with tailored thermal and mechanical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.